molecular formula C15H24N2O B1202095 (1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

Cat. No. B1202095
M. Wt: 248.36 g/mol
InChI Key: JYIJIIVLEOETIQ-MQYQWHSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one is a natural product found in Pinus hartwegii, Lupinus mexicanus, and other organisms with data available.

Scientific Research Applications

Fluorescence PET Systems

Research has been conducted on new fluorescent devices for protons and metal ions using macrocycles and bis macrocycles, which include components such as 7-(9-anthracenylmethyl)-3,11-dithia-7,17-diazabicyclo[11.3.1]heptadeca-1(17),13,15-triene (L1) and related compounds. These systems have a pyridil-thioether-containing macrocycle as a binding site and an anthracene moiety as a signaling agent, showing strong changes in absorption and emission spectra upon the addition of metal ions like Cu(II) and Co(II) (Tamayo et al., 2005).

Synthesis and Structural Studies

The synthesis and crystal structures of related compounds, such as Hexamethylene Triperoxide Diamine (HMTD), have been determined, showcasing unusual planar 3-fold coordination around bridgehead nitrogen atoms. Such studies contribute to understanding the structural aspects of similar chemical compounds (Schaefer et al., 1985).

Chemical Properties and Reactions

Research on the chemical properties and reactions of similar structures has been explored. For example, the twisting of rings in bicyclic cis-diaziridines and their spectroscopic behaviors have been studied, providing insights into the chemical behavior of related cyclic compounds (Shustov et al., 1985).

Novel Selective Agonists

Studies on the synthesis of novel potent selective agonists for neuronal nicotinic receptors, such as (1R,5S)-6-(5-cyano-3-pyridinyl)-3,6-diaza-bicyclo[3.2.0]heptane, provide valuable information on potential therapeutic applications of similar compounds (Ji et al., 2005).

Interaction Studies with Metal Ions

Investigations into how macrocyclic ligands interact with metal ions, including Hg(II), have been conducted. These studies involve examining changes in fluorescence emission upon metal ion addition, contributing to the understanding of metal-ligand interactions in similar chemical structures (Tamayo et al., 2007).

properties

Product Name

(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

Molecular Formula

C15H24N2O

Molecular Weight

248.36 g/mol

IUPAC Name

(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13+,14+/m1/s1

InChI Key

JYIJIIVLEOETIQ-MQYQWHSLSA-N

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4[C@H]3CCCC4=O

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O

synonyms

alpha-isolupanine
lupanine
lupanine monohydrobromide, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine monohydrochloride, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine monoperchlorate, (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine sulfate (1:1), (7S-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7R-(7alpha,7abeta,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-isomer
lupanine, (7S-(7alpha,7aalpha,14alpha,14abeta))-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Reactant of Route 2
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Reactant of Route 3
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Reactant of Route 4
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Reactant of Route 5
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Reactant of Route 6
(1R,2S,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one

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